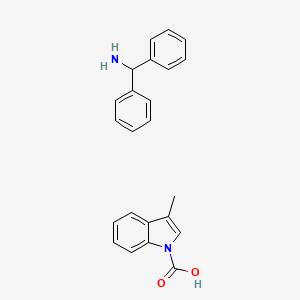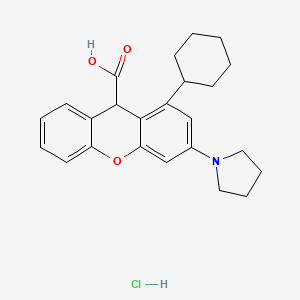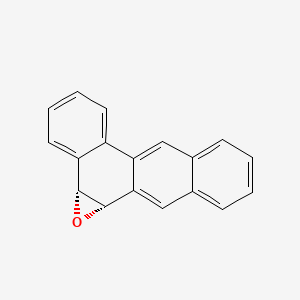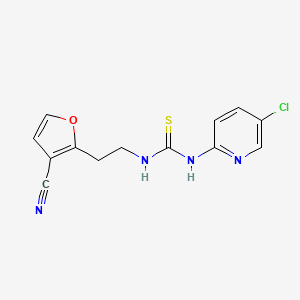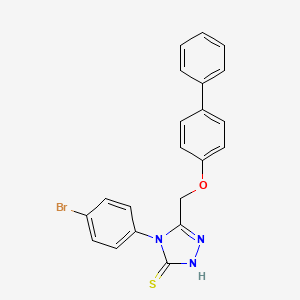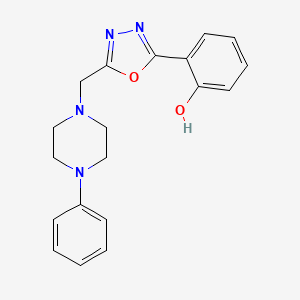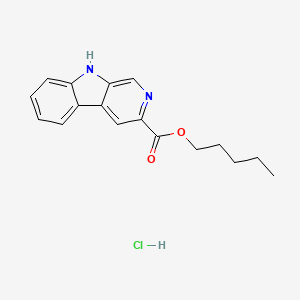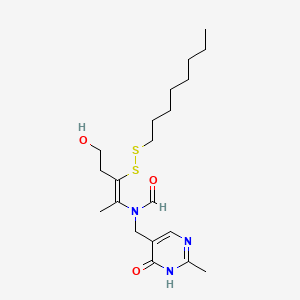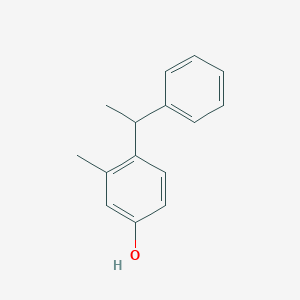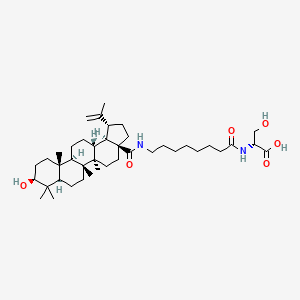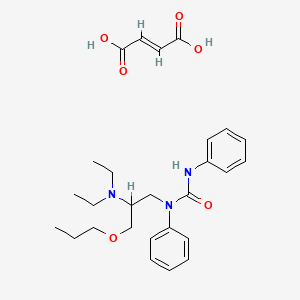
N-(2-(Diethylamino)-3-propoxypropyl)-N,N'-diphenylurea (E)-2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, a propoxypropyl chain, and a diphenylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate typically involves multiple steps, starting with the preparation of the diethylamino and propoxypropyl intermediates. These intermediates are then reacted with diphenylurea under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and propoxypropyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with cellular receptors, while the diphenylurea moiety can bind to enzymes or other proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate include:
N-(2-(Diethylamino)ethyl)-N,N’-diphenylurea: A compound with a similar structure but different alkyl chain length.
N-(2-(Dimethylamino)propyl)-N,N’-diphenylurea: A compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate lies in its specific combination of functional groups and its (E)-2-butenedioate component. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
86398-73-4 |
|---|---|
Molekularformel |
C27H37N3O6 |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[2-(diethylamino)-3-propoxypropyl]-1,3-diphenylurea |
InChI |
InChI=1S/C23H33N3O2.C4H4O4/c1-4-17-28-19-22(25(5-2)6-3)18-26(21-15-11-8-12-16-21)23(27)24-20-13-9-7-10-14-20;5-3(6)1-2-4(7)8/h7-16,22H,4-6,17-19H2,1-3H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
FSMBSLHXQSXPEE-WLHGVMLRSA-N |
Isomerische SMILES |
CCCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N(CC)CC.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N(CC)CC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


